molecular formula C11H19N3 B13303778 4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13303778
M. Wt: 193.29 g/mol
InChI Key: WEUFSXGFTFMESH-UHFFFAOYSA-N
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Description

4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C11H19N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and scalability. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The butyl and methyl groups may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-butyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H19N3/c1-3-4-5-9-11-10(6-7-12-9)13-8-14(11)2/h8-9,12H,3-7H2,1-2H3

InChI Key

WEUFSXGFTFMESH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(CCN1)N=CN2C

Origin of Product

United States

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